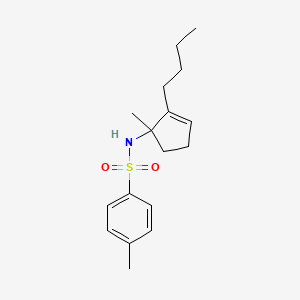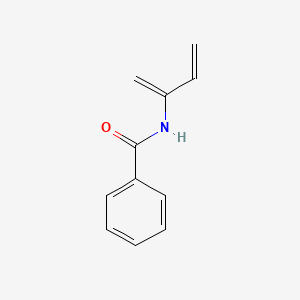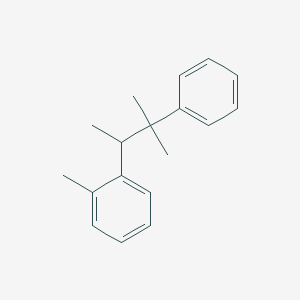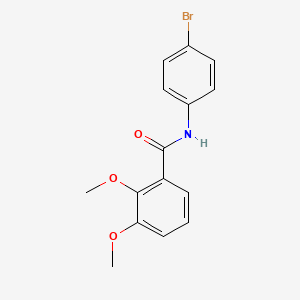![molecular formula C23H27NO2 B14204283 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- CAS No. 917964-58-0](/img/structure/B14204283.png)
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- is a complex organic compound with the molecular formula C23H27NO2 . This compound belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- involves several steps. One common synthetic route includes the reaction of a cyclopropylmethoxy derivative with a diphenylpropyl precursor under specific conditions. The reaction typically requires a catalyst and may involve multiple purification steps to achieve the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group instead of the cyclopropylmethoxy group.
1-Ethyl-2-pyrrolidinone: Another similar compound with an ethyl group, used in various industrial applications. The uniqueness of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917964-58-0 |
|---|---|
Molekularformel |
C23H27NO2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27NO2/c1-23(26-17-18-14-15-18,20-11-6-3-7-12-20)22(19-9-4-2-5-10-19)24-16-8-13-21(24)25/h2-7,9-12,18,22H,8,13-17H2,1H3 |
InChI-Schlüssel |
NXOFYZIVQPYRQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)N3CCCC3=O)OCC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)






![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
